molecular formula C19H16N2O B10810356 1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole

1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B10810356
M. Wt: 288.3 g/mol
InChI Key: NVSKIDNPPHJFOE-UHFFFAOYSA-N
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Description

1-Methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a naphthalene-1-yloxy methyl substituent at the 2-position and a methyl group at the 1-position of the benzimidazole core. Benzimidazoles are privileged scaffolds in medicinal and materials chemistry due to their aromaticity, hydrogen-bonding capacity, and structural versatility .

Properties

IUPAC Name

1-methyl-2-(naphthalen-1-yloxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-21-17-11-5-4-10-16(17)20-19(21)13-22-18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSKIDNPPHJFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine

The benzimidazole scaffold is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl equivalents. For example:

  • Formamide-based cyclization : Heating o-phenylenediamine with formamide in 70% HCl at 100°C yields unsubstituted benzimidazole.

  • Aldehyde-mediated cyclization : ZnO nanoparticles catalyze the reaction between o-phenylenediamine and aldehydes (e.g., (naphthalen-1-yloxy)acetaldehyde) under reflux, achieving 85–92% yields.

Key reaction conditions :

SubstrateCatalystSolventTemperatureYield (%)
o-Phenylenediamine + RCHOZnO nanoparticlesEthanolReflux85–92
o-Phenylenediamine + HCONH₂HCl (70%)100°C90

Regioselective Alkylation at N1

Methylation Strategies

The N1 position is selectively alkylated using methyl iodide under basic conditions:

  • NaH/DMF system : Treatment of 2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole with NaH and methyl iodide in DMF at 0–25°C achieves >90% methylation.

  • Microwave-assisted alkylation : Irradiation (150 W, 150°C, 2 min) reduces reaction time to 2 minutes with comparable yields.

Optimized parameters :

BaseAlkylating AgentSolventTimeYield (%)
NaHCH₃IDMF2 h92
K₂CO₃(CH₃O)₂SO₂DMF24 h78
Starting MaterialReagentsSolventYield (%)
2-(Chloromethyl)-1H-benzimidazoleNaphthalen-1-ol + K₂CO₃Acetone78

Direct Aldehyde Cyclocondensation

Using (naphthalen-1-yloxy)acetaldehyde in ZnO-catalyzed cyclocondensation bypasses intermediate steps:

  • Procedure : o-Phenylenediamine, (naphthalen-1-yloxy)acetaldehyde, and ZnO NPs in ethanol under reflux yield 88% 2-substituted benzimidazole.

One-Pot Methodologies

Photoredox Catalysis

A novel approach employs the organophotocatalyst MD under blue LED light (427 nm):

  • Conditions : 2 mol% MD in CH₃CN at RT under air achieves 92% yield in 1.5 h.

  • Advantages : Ambient conditions, no metal catalysts, and scalability.

Optimization table :

CatalystLight SourceSolventTime (h)Yield (%)
MDBlue LEDCH₃CN1.592
MeOH1.562

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key Advantage
Cyclocondensation + Alkylation370–85High regioselectivity
Photoredox catalysis192Rapid, eco-friendly
ZnO nanoparticle-assisted288Mild conditions, recyclable catalyst

Challenges and Solutions

  • Low yields in chloromethylation : Use of PCl₅ instead of SOCl₂ improves conversion to 90%.

  • Byproduct formation : Column chromatography (hexane/EtOAc) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its naphthalen-1-yloxy methyl group , distinguishing it from other benzimidazole derivatives. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Activities Reference
2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole (I) 4-Methoxynaphthalene (C2), H (N1) Anticorrosion properties, crystallographic stability
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-Fluorophenyl (C2), H (N1) GABA-A receptor affinity (pKi ~5.1–5.53)
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole CF3 (C2), CH3 (N1) High melting point (209–211°C), spectral utility
6-Chloro-5-(naphthalen-1-yloxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole (RCB20) Naphthalen-1-yloxy (C5), CF3 (C2), Cl (C6) Antiparasitic activity against Taenia crassiceps
  • Substituent Position and Bioactivity : The position of substituents on the benzimidazole ring critically influences activity. For example, methyl groups at the 6-position of 2-(4-fluorophenyl)-1H-benzo[d]imidazole enhance GABA-A receptor affinity, whereas substitution at the 5-position abolishes activity . The naphthalen-1-yloxy group in the target compound may similarly exploit spatial positioning for target engagement.
  • Naphthalene vs. Phenyl Groups : Compounds with naphthalene substituents (e.g., RCB20 and compound I ) exhibit enhanced aromatic interactions compared to phenyl analogues, improving anticorrosion efficacy or antiparasitic activity.

Physicochemical and Spectral Properties

  • Melting Points : Trifluoromethyl-substituted benzimidazoles (e.g., 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole) exhibit high melting points (~209–211°C) due to strong intermolecular forces . The target compound’s naphthalene group may further elevate its melting point.
  • Spectral Data :
    • 1H NMR : Aromatic protons in the naphthalene moiety would appear as multiplets at δ 7.2–8.5 ppm, distinct from simpler phenyl derivatives .
    • 13C NMR : The naphthalen-1-yloxy methyl group would show signals near δ 70–75 ppm (CH2) and δ 150–160 ppm (C-O) .

Biological Activity

1-Methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core, which is known for its diverse biological properties. The presence of the naphthalen-1-yloxy group enhances its chemical stability and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
1-Methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazoleModerate antibacterial
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoleStrong antibacterial against S. aureus

Antiviral Activity

Imidazole derivatives have been recognized for their antiviral properties. Studies suggest that compounds related to this class can inhibit viral replication by targeting specific viral enzymes. For example, imidazole-based compounds have shown effectiveness against viruses like HIV and dengue.

CompoundVirus TargetedEC50 (µM)Reference
1-Methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazoleDengue Virus1.85
Imidazole derivativesHIV-1 ProteaseVaries

Anti-inflammatory and Antitumor Activity

Imidazole-containing compounds are also noted for their anti-inflammatory and antitumor activities. The mechanism often involves the modulation of pathways related to inflammation and cell proliferation.

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NF-kB pathway
AntitumorInduction of apoptosis in cancer cells

Case Studies

Several studies have highlighted the biological potential of imidazole derivatives:

  • Study on Antibacterial Efficacy : Jain et al. synthesized various imidazole derivatives, including those structurally similar to 1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole, demonstrating significant antibacterial activity against E. coli and B. subtilis using the cylinder wells diffusion method .
  • Antiviral Properties : A study conducted by Wu et al. illustrated the antiviral efficacy of imidazole derivatives against herpes simplex virus type 1, with some compounds achieving a reduction in viral plaques by over 60% .
  • Cancer Research : Research has shown that certain benzimidazole derivatives can induce apoptosis in human cancer cell lines through the activation of caspase pathways, suggesting potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, analogous compounds were synthesized by reacting (1-alkyl-1H-benzo[d]imidazol-2-yl)methanol derivatives with naphthol derivatives in methylene chloride using Dess-Martin periodinane (DMP) as an oxidizing agent at 4°C for 1 hour . Solvent selection (e.g., DMF or dichloromethane) and catalysts (e.g., Pd-based systems for regioselective coupling) are critical for yield optimization. Purification via flash chromatography or recrystallization ensures product integrity .

Q. How is the structural integrity of 1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole confirmed?

  • Methodological Answer : Structural validation employs a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-N stretches at ~1350 cm⁻¹, C-O-C bands at ~1250 cm⁻¹) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N percentages (e.g., deviations <0.4% indicate high purity) .

Q. What solvents and reaction conditions are optimal for stabilizing the compound during synthesis?

  • Methodological Answer : Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane are preferred for their ability to dissolve both aromatic and heterocyclic intermediates. Low temperatures (4°C) minimize side reactions during oxidation steps, while inert atmospheres (N₂/Ar) prevent degradation of sensitive intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, halogens) on the naphthalene or benzoimidazole rings enhance antimicrobial activity by improving membrane permeability. For instance, fluorinated or brominated analogs showed 2–4x higher efficacy against Staphylococcus aureus compared to unmodified derivatives . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes like cytochrome P450 .

Q. What computational strategies are used to predict the binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., using Glide or GOLD) and molecular dynamics simulations assess binding modes to targets like α-glucosidase or fungal lanosterol demethylase. Key interactions include π-π stacking with aromatic residues (e.g., Phe256) and hydrogen bonding with catalytic sites (e.g., His110). Free energy calculations (MM-PBSA/GBSA) quantify binding energies, with ΔG values <−8 kcal/mol indicating strong inhibition .

Q. How can regioselective functionalization of the benzo[d]imidazole core be achieved?

  • Methodological Answer : Regioselective C-H activation is facilitated by transition-metal catalysts. For example, Pd-catalyzed coupling introduces aryl/heteroaryl groups at the C2 position, while Cu(I)/2-pyridonate systems enable aerobic oxidative homocoupling for dimer formation. Protecting groups (e.g., Boc for NH) ensure selectivity during multi-step syntheses .

Q. What advanced analytical methods ensure purity and identity in pharmaceutical-grade research?

  • Methodological Answer :

  • HPLC-MS : Quantifies impurities (e.g., <0.1% via reverse-phase C18 columns with acetonitrile/water gradients) .
  • HRMS : Confirms molecular formula (e.g., m/z 345.1234 [M+H]⁺ for C₂₀H₁₇N₂O₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How is the compound integrated into theoretical frameworks for drug discovery?

  • Methodological Answer : Research aligns with conceptual frameworks such as ligand-based drug design (e.g., pharmacophore modeling of imidazole derivatives) or enzyme inhibition kinetics (e.g., Michaelis-Menten analysis for α-glucosidase inhibitors). Theoretical models guide the prioritization of analogs with optimal logP (2–4) and polar surface area (<90 Ų) for bioavailability .

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